4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is an organic compound with the molecular formula . This compound features a chloro group, a nitrophenyl group, and a sulfonamide group attached to a butane chain. Its structural complexity allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both chemistry and medicinal research .
The biological activity of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has been explored primarily for its potential antimicrobial properties. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is crucial for bacterial folic acid synthesis. By inhibiting enzymes involved in this pathway, the compound may exert antibacterial effects, making it a candidate for further medicinal exploration .
The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide typically involves:
Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency .
4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has several applications:
Research into the interactions of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide focuses on its mechanism of action against bacterial targets. Studies suggest that its sulfonamide moiety can inhibit bacterial enzymes involved in folic acid synthesis, leading to its potential use as an antibacterial agent. Further studies are needed to elucidate specific molecular targets and pathways involved in its biological activity .
Several compounds share structural features with 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide:
The uniqueness of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide lies in its combination of both sulfonamide and nitrophenyl groups. This combination confers distinct chemical properties and potential bioactivity that differentiate it from similar compounds. Its ability to participate in various
The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide [1] [2]. This nomenclature follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry for sulfonamide compounds, where the longest carbon chain serves as the parent structure (butane), with positional numbering indicating the location of the chlorine substituent at the 4-position and the sulfonamide functional group at the 1-position [1] [2].
The compound belongs to the class of arylsulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-) attached to an aromatic ring system [3]. The systematic name reflects the structural features: a four-carbon alkyl chain (butane) bearing a chlorine atom at the terminal position, connected to a sulfonamide group that is substituted with a 4-nitrophenyl moiety [1] [2].
The Chemical Abstracts Service Registry Number for 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is 91817-78-6 [1] [2] [4]. This unique identifier was assigned by the Chemical Abstracts Service to ensure unambiguous identification of this specific chemical compound in scientific literature and databases [1] [2].
Property | Value |
---|---|
Chemical Abstracts Service Number | 91817-78-6 [1] [2] |
Molecular Formula | C₁₀H₁₃ClN₂O₄S [1] [2] |
Molecular Weight | 292.739 g/mol [1] [2] |
Exact Mass | 292.028 g/mol [1] |
The Chemical Abstracts Service registry entry provides essential molecular data that confirms the compound's identity and distinguishes it from structural isomers or related compounds [1] [2].
The 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide belongs to the broader family of N-arylsulfonamides, which are characterized by a sulfonamide functional group attached to an aromatic ring system [3] [5]. These compounds share fundamental structural features while exhibiting diverse biological and chemical properties [3] [5].
Structural Classification:
The compound fits within the sulfonamide family classification as follows [3] [5]:
Key Structural Analogs:
Analog | Structural Modification | Chemical Abstracts Service Number |
---|---|---|
4-chloro-N-(4-hydroxyphenyl)butane-1-sulfonamide | Hydroxyl group replacing nitro group | Not specified |
N-(4-nitrophenyl)methanesulfonamide | Methyl group replacing chlorobutyl chain | 5825-62-7 [6] |
N-(4-nitrophenyl)prop-2-ene-1-sulfonamide | Propenyl group replacing chlorobutyl chain | 85723517 [7] |
Relationship to Pharmaceutical Sulfonamides:
The compound shares the fundamental sulfonamide pharmacophore with established pharmaceutical agents [3] [5]. The sulfonamide functional group (-SO₂NH-) is present in numerous therapeutic compounds, including antibacterial agents, diuretics, and antidiabetic medications [5] [8]. The structural relationship demonstrates how modifications to the alkyl chain and aromatic substituents can potentially alter biological activity while maintaining the core sulfonamide functionality [3] [5].
Mechanistic Similarities:
Like other sulfonamides, this compound contains the essential structural features that enable interaction with biological targets through the sulfonamide group [3] [5]. The presence of the electron-withdrawing nitro group and the halogenated alkyl chain provides additional sites for molecular interactions, distinguishing it from simpler sulfonamide analogs [3] [5].